molecular formula C11H11N3O2 B15054283 Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Cat. No.: B15054283
M. Wt: 217.22 g/mol
InChI Key: DXLQCMYZSJOGDG-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the methyl ester group allows for versatile chemical modifications and applications in various fields .

Biological Activity

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

This compound has the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.22 g/mol. The compound features a benzoate moiety linked to a triazole ring, which is crucial for its biological activity.

Synthesis Method:
The synthesis typically involves the esterification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of sulfuric acid as a catalyst. This process is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: Triazole derivatives are known to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs by preventing their metabolism.
  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular functions or inhibiting essential metabolic pathways in bacteria and fungi .

Antifungal and Antibacterial Properties

This compound has shown promising antifungal and antibacterial activities. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate strong potential for therapeutic applications .

Antioxidant Activity

The compound also exhibits antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives, including this compound:

StudyFindings
Demonstrated broad-spectrum antibacterial activity with MIC values comparable to standard antibiotics.
Highlighted significant antioxidant capabilities through DPPH and ABTS assays.
Explored enzyme inhibition properties leading to enhanced drug efficacy in combination therapies.

Applications in Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its unique chemical structure allows for modifications that can enhance bioactivity and reduce toxicity.

Potential Therapeutic Uses:

  • Antifungal Agents: Due to its ability to inhibit fungal growth.
  • Antibacterial Agents: Effective against resistant bacterial strains.
  • Antioxidants: Potential use in formulations aimed at reducing oxidative stress.

Properties

IUPAC Name

methyl 4-(1-methyl-1,2,4-triazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-12-10(13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLQCMYZSJOGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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